molecular formula C7H8ClN3 B1592482 2-chloro-N-cyclopropylpyrimidin-4-amine CAS No. 945895-52-3

2-chloro-N-cyclopropylpyrimidin-4-amine

Cat. No.: B1592482
CAS No.: 945895-52-3
M. Wt: 169.61 g/mol
InChI Key: GMKDIJOOBWRXFY-UHFFFAOYSA-N
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Description

“2-chloro-N-cyclopropylpyrimidin-4-amine” is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which include “this compound”, can be achieved through several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: ClC1=NC=CC(=N1)NC2CC2 . This notation provides a way to represent the structure of the molecule in a text format.

Scientific Research Applications

Synthesis of α-Aminophosphonates

2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates were synthesized from 2-cyclopropylpyrimidin-4-carbaldehyde, various anilines/benzothiazole amines, and different phosphites. This process, promoted by phosphomolybdic acid, offers an efficient one-pot synthesis method with good to excellent yields and short reaction times (P. S. Reddy et al., 2014).

Amination of Polychloropyrimidines

The amination of substituted di- and trichloropyrimidines, including 2-chloropyrimidines, leads to the production of 2-substituted products. This process involves the use of dialkylbiarylphosphine-derived palladium catalysts for high efficiency, revealing significant applications in chemical synthesis (Sean M. Smith & S. Buchwald, 2016).

Amination with Polyamines

Amination of 2-chloro- and 2,4-dichloropyrimidines with linear polyamines under catalytic and noncatalytic conditions produces 2-aminopyrimidines and various arylated derivatives. This reaction process showcases diverse chemical transformations for the production of functionalized pyrimidines (A. Averin et al., 2008).

SN(ANRORC) Mechanism in Amination

The amination of 2-halogeno-4,6-diphenylpyrimidines and chloro-quinazolines involves a ring-opening SN(ANRORC) mechanism. This discovery contributes to the understanding of reaction mechanisms in organic synthesis and may inform the development of new synthetic pathways (A. P. Kroon & H. Plas, 2010).

Molecular Docking and Experimental Analysis

A study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which has structural similarities to 2-chloro-N-cyclopropylpyrimidin-4-amine, involved molecular docking and experimental techniques like FT-IR, FT-Raman, and NMR. This research aids in understanding the molecular structure and properties of similar compounds (S. Aayisha et al., 2019).

Synthesis of 5-HT1A Partial Agonists

The synthesis of aminopyrimidine compounds, including a derivative of N-cyclopropylpyrimidin-2-amine, was explored for their potential as 5-HT(1A) agonists. This research contributes to the field of medicinal chemistry and drug development (A. Dounay et al., 2009).

Properties

IUPAC Name

2-chloro-N-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-9-4-3-6(11-7)10-5-1-2-5/h3-5H,1-2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKDIJOOBWRXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624605
Record name 2-Chloro-N-cyclopropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945895-52-3
Record name 2-Chloro-N-cyclopropylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(cyclopropylamino)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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